2-[(2-chlorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions, alkylation, and subsequent functional group transformations. For example, the synthesis of thiazolo and triazolo pyrimidines has been achieved through the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, followed by cyclization and desulfurization steps to yield various derivatives (Haiza et al., 2000). These steps highlight the complexity and versatility of synthesizing this class of compounds, indicating potential routes for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by a fused triazole and pyrimidine ring system, which may be further substituted with various functional groups. The molecular structure of these compounds has been elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the molecular structure of related compounds has been determined, revealing the impact of substituents on the overall molecular conformation and electronic distribution (Canfora et al., 2010).
Chemical Reactions and Properties
The [1,2,4]triazolo[1,5-a]pyrimidine core structure undergoes various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, depending on the nature of the substituents. These reactions allow for the introduction of diverse functional groups, expanding the chemical and pharmacological diversity of this compound class. The reactivity of specific substituents on the core structure plays a crucial role in defining the compound's chemical properties and potential applications.
Physical Properties Analysis
The physical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the core ring system. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development. Solvates of similar compounds, for example, show different supramolecular architectures and hydrogen bonding patterns, affecting their physical properties and potential bioavailability (Canfora et al., 2010).
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5OS/c1-11-16(18(23)28)17(12-6-4-7-14(22)9-12)27-19(24-11)25-20(26-27)29-10-13-5-2-3-8-15(13)21/h2-9,17H,10H2,1H3,(H2,23,28)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOBFYPUWUBASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(3-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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